molecular formula C19H13BrFN3S B2880701 (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile CAS No. 477297-58-8

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile

Cat. No.: B2880701
CAS No.: 477297-58-8
M. Wt: 414.3
InChI Key: CFFURIBECIZKDR-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a thiazole-acrylonitrile hybrid compound featuring a brominated aryl group at the 4-position of the thiazole ring and a fluorinated, methyl-substituted anilino group at the acrylonitrile moiety. The (E)-configuration of the acrylonitrile double bond is critical for maintaining planar geometry, which may facilitate π-π stacking interactions in biological or crystalline environments.

Properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3S/c1-12-5-6-16(8-17(12)21)23-10-14(9-22)19-24-18(11-25-19)13-3-2-4-15(20)7-13/h2-8,10-11,23H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFURIBECIZKDR-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazole and its derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects.

Structure and Synthesis

The structure of the compound features a thiazole ring, which is a key pharmacophore in medicinal chemistry. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through reactions of α-haloketones with thiourea, followed by nitration and amination processes to introduce various substituents on the aromatic rings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to This compound have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several thiazole derivatives have been reported, indicating varying levels of antibacterial activity:

CompoundMIC (μg/mL)Activity Against
Compound A100E. faecalis (Gram-positive)
Compound B200E. coli (Gram-negative)
Compound C150S. aureus (Gram-positive)

The results suggest that certain thiazole derivatives possess significant antibacterial activity, with some compounds showing better efficacy than standard antibiotics like chloramphenicol .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. For example, studies involving thiazole compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer). The anticancer activity is often assessed using assays such as the Sulforhodamine B (SRB) assay to determine cell viability.

A comparative analysis of several thiazole derivatives revealed:

CompoundIC50 (μM)Cell Line
Compound D10MCF7
Compound E15HT29
Compound F12Jurkat

These findings suggest that specific structural modifications in thiazole derivatives can enhance their anticancer properties .

The biological activity of thiazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies have shown that these compounds can bind effectively to target proteins involved in cell proliferation and survival pathways, thereby inhibiting cancer cell growth.

Case Studies

  • Case Study on Antimicrobial Activity : A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial efficacy against various pathogens. Among them, one compound exhibited an MIC value of 50 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for further development .
  • Case Study on Anticancer Activity : Another investigation focused on the anticancer effects of modified thiazoles against breast cancer cell lines. The study found that certain substitutions on the phenyl rings significantly improved cytotoxicity, with one derivative achieving an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including the compound , have shown significant anticancer properties. Research indicates that various thiazole-based compounds exhibit cytotoxic effects against several cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound was evaluated for its anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. The results demonstrated a remarkable potency compared to standard references, indicating its potential as an anticancer agent .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of thiazole derivatives to interfere with tubulin polymerization, thereby inhibiting cell division and promoting apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities:

  • Antibacterial and Antifungal Activities : Studies have shown that thiazole derivatives possess good antibacterial and antifungal properties. For example, certain thiazole compounds demonstrated efficacy against various strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Antiviral Potential

Recent investigations into the antiviral applications of thiazole derivatives have highlighted their effectiveness against viral infections:

  • Inhibition of Viral Replication : Some derivatives have been found to inhibit the replication of viruses such as H5N1 and SARS-CoV-2. This suggests that the compound may play a role in developing antiviral therapies .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile with various biological targets:

  • Target Identification : The docking studies suggest that this compound can effectively bind to specific proteins involved in cancer progression and viral replication, providing insights into its mechanism of action .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

  • Modification Effects : Variations in substituents on the thiazole ring can significantly influence biological activity. For instance, electron-withdrawing groups like bromine enhance anticancer activity, while modifications can tailor the compound's selectivity towards specific cancer types or microbial strains .

Data Tables

Activity Type Cell Line/Organism IC50 Value (µM) Reference
AnticancerHTC-1165.71
AnticancerHepG-26.14
AntiviralH5N1 Virus0.09
AntibacterialStaphylococcus aureus93.7
AntifungalCandida albicans7.8

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study investigated a series of thiazole derivatives, including the target compound, revealing significant cytotoxic effects against multiple cancer cell lines, demonstrating its potential as a lead compound for further development in oncology.
  • Antimicrobial Efficacy : Another study focused on synthesizing new thiazole derivatives and evaluating their antimicrobial activities against various pathogens, highlighting their potential use in treating infections resistant to conventional antibiotics.
  • Antiviral Screening : A recent investigation into thiazole compounds revealed promising antiviral activities against emerging viruses, suggesting that further exploration could lead to new antiviral therapies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazole-Acrylonitrile Derivatives

Compound Name Thiazole Substituent Acrylonitrile Substituent Halogen/Functional Groups Molecular Features Reference
Target Compound 4-(3-bromophenyl) 3-((3-fluoro-4-methylphenyl)amino) Br (ortho), F, CH₃ Bromine for sterics/EWG, fluoromethyl -
2-[4-(4-Bromo-phenyl)thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile 4-(4-bromophenyl) 3-(2,4-dichlorophenyl) Br (para), 2,4-Cl₂ Dichlorophenyl (strong EWG)
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]acrylonitrile 4-(3,4-dichlorophenyl) 3-(4-butylphenylamino) Cl₂, butyl chain Alkyl chain for lipophilicity
(2E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)thiazol-2-yl]acrylonitrile 4-(3-oxobenzo[f]chromen-2-yl) 3-(4-chlorophenyl) Cl, chromenone Extended aromatic system

Key Observations:

  • The 3-fluoro group in the target compound may engage in halogen bonding, absent in dichloro-substituted analogs .
  • Aromatic vs. Aliphatic Substituents : The butyl chain in enhances lipophilicity (logP ~5.5 estimated), whereas the fluoromethyl group in the target compound balances hydrophobicity and polarity.
  • Extended Conjugation: The benzo[f]chromenone group in introduces a rigid, planar structure, likely improving UV absorption properties compared to the target compound’s simpler aryl systems.

Preparation Methods

Thiazole Core Synthesis

The thiazole ring is constructed via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-haloketones with thiourea derivatives. For the 4-(3-bromophenyl)thiazol-2-amine intermediate, the following procedure is adapted from validated methodologies:

Procedure :

  • Reactants : 3-Bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in ethanol.
  • Conditions : Reflux at 80°C for 12 hours under nitrogen.
  • Workup : Cool the mixture, wash with diethyl ether, and precipitate with ammonium hydroxide.
  • Yield : ~65–70% after recrystallization from ethanol.

Mechanistic Insight :
Iodine acts as a catalyst, facilitating the formation of the thiazole ring through intermediate thioamide generation. The 3-bromophenyl group introduces steric hindrance, necessitating prolonged reaction times compared to unsubstituted analogs.

Amination and Final Coupling

The 3-fluoro-4-methylphenylamino group is introduced via Buchwald-Hartwig amination , ensuring regioselectivity and stereochemical integrity.

Procedure :

  • Reactants : 2-(4-(3-Bromophenyl)thiazol-2-yl)acrylonitrile (0.02 mol), 3-fluoro-4-methylaniline (0.024 mol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and KOtBu (0.04 mol) in dioxane.
  • Conditions : Microwave irradiation at 120°C for 2 hours.
  • Workup : Filter through Celite, concentrate, and purify via preparative HPLC (ACN:H₂O, 70:30).
  • Yield : ~50–55%.

Challenges :
Palladium catalyst selection is critical to avoid undesired β-hydride elimination. XPhos ligands enhance coupling efficiency by stabilizing the palladium center.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Thiazole Synthesis Ethanol, 80°C Maximizes cyclization (70%)
Knoevenagel Toluene, 110°C Reduces side products
Amination Dioxane, 120°C Enhances coupling rate

Catalytic Systems

  • Thiazole Formation : Iodine (0.1 mol) minimizes byproduct formation.
  • Amination : Pd/XPhos systems achieve >95% conversion vs. 60–70% with PPh₃.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, thiazole-H), 7.65–7.58 (m, 4H, Ar-H), 6.89 (d, J = 14 Hz, 1H, CH=), 2.31 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 168.4 (C=N), 159.1 (C-F), 118.7 (CN), 115.3–132.8 (Ar-C).
HRMS m/z 456.02 [M+H]⁺ (calc. 456.03).

Purity Assessment

  • HPLC : >98% purity (C18 column, ACN:H₂O = 70:30, λ = 254 nm).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield (%)
Hantzsch Synthesis Scalable, cost-effective Requires harsh conditions 65–70
Knoevenagel Stereoselective E-configuration Sensitive to moisture 55–60
Buchwald-Hartwig High regioselectivity Expensive catalysts 50–55

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.